isobutyl 9-oxo-9H-fluorene-4-carboxylate

Description

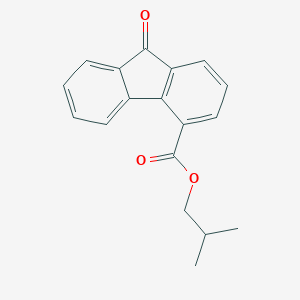

Isobutyl 9-oxo-9H-fluorene-4-carboxylate is an ester derivative of 9-oxo-9H-fluorene-4-carboxylic acid (CAS: 6223-83-2), a compound widely utilized in organic synthesis and materials science . The parent carboxylic acid serves as a precursor for synthesizing fluorenone-containing compounds, including carboxamides and fluorescent dyes . By introducing an isobutyl ester group, the compound gains distinct physicochemical properties, such as altered solubility and stability, which are critical for applications in pharmaceuticals, organic semiconductors, and specialty chemicals. The molecular structure combines a fluorenone backbone (a fused bicyclic aromatic system with a ketone group at position 9) and a carboxylate ester at position 4, with the isobutyl group providing steric bulk and moderate lipophilicity.

Properties

Molecular Formula |

C18H16O3 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-methylpropyl 9-oxofluorene-4-carboxylate |

InChI |

InChI=1S/C18H16O3/c1-11(2)10-21-18(20)15-9-5-8-14-16(15)12-6-3-4-7-13(12)17(14)19/h3-9,11H,10H2,1-2H3 |

InChI Key |

SOXKCVNSQQWHKM-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ester Group Influence

- Isobutyl vs. Methyl esters, however, are more reactive in hydrolysis reactions due to lower steric protection .

- Long-Chain Esters (Hexyl): Hexyl esters (e.g., 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylic acid hexyl ester) exhibit higher hydrophobicity, favoring applications in coatings or slow-release formulations .

Nitro Substitutions

- Position and Number: Nitro groups at positions 2, 4, 5, or 7 significantly alter electronic properties. For example, Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate shows increased electrophilicity, making it reactive in nucleophilic aromatic substitution . Trinitro derivatives (e.g., Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate) are thermally unstable but valuable in energetic materials .

Amide vs. Ester Functionality

- Amide derivatives (e.g., N-benzyl-9-oxo-9H-fluorene-4-carboxamide) exhibit stronger hydrogen-bonding interactions, enhancing binding affinity in biological systems . In contrast, esters are more hydrolytically labile, suitable for prodrug designs .

Preparation Methods

Synthesis of 9-Oxo-9H-Fluorene-4-Carboxylic Acid

The carboxylic acid precursor, 9-oxo-9H-fluorene-4-carboxylic acid, is synthesized via directed ortho-metalation of fluorenone (9H-fluoren-9-one). Fluorenone’s ketone group directs deprotonation to the ortho positions (C-1, C-3, or C-4) using a strong base such as lithium diisopropylamide (LDA). Quenching the resulting lithiated intermediate with carbon dioxide introduces the carboxylic acid group at the 4-position.

Reaction Conditions :

-

Base : LDA (2.2 equiv.) in tetrahydrofuran (THF) at −78°C.

-

Electrophile : Dry CO₂ gas bubbled into the reaction mixture.

-

Workup : Acidification with HCl yields the crude acid, which is purified via recrystallization from ethanol/water.

Esterification with Isobutyl Alcohol

The carboxylic acid is esterified using Fischer esterification , which employs an acid catalyst (e.g., H₂SO₄) and excess isobutyl alcohol to shift the equilibrium toward ester formation.

Procedure :

-

Combine 9-oxo-9H-fluorene-4-carboxylic acid (1 equiv.), isobutyl alcohol (5–10 equiv.), and concentrated H₂SO₄ (0.1 equiv.).

-

Reflux at 120°C for 6–12 hours under a Dean-Stark trap to remove water.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 70–85% after optimization.

Robinson Annulation and Michael Addition Approach

Building the Fluorene Skeleton

A modular synthesis route involves constructing the fluorene core through a Robinson annulation and Michael addition , as demonstrated in analogous syntheses of hydroxy-fluorene carboxylates.

Key Steps :

-

Michael Addition : React 2-benzylideneindan-1-one with ethyl acetoacetate in the presence of piperidine to form a diketone intermediate.

-

Robinson Annulation : Cyclize the diketone under basic conditions (KOH/ethanol) to yield a tetracyclic intermediate.

-

Aromatization : Treat with HCl to eliminate water and form the fluorene backbone.

Introducing the Isobutyl Ester

To install the isobutyl ester at position 4:

-

Hydrolysis : Convert the ethyl ester of the annulation product to the carboxylic acid using NaOH.

-

Re-esterification : React the acid with isobutyl alcohol under Fischer conditions (H₂SO₄, reflux).

Yield : 60–75% over three steps.

Alkali Hydride-Mediated Carboxylation

Adaptation of Patent EP0110432A1

A patented method for synthesizing fluorene-9-carboxylic acid is modified to target the 4-position. The protocol uses dialkyl carbonates (e.g., diethyl carbonate) and alkali hydrides (e.g., NaH) to carboxylate fluorene derivatives.

Modified Procedure :

-

Directed Carboxylation : Use a blocking group (e.g., nitro) at position 9 to direct carboxylation to position 4.

-

Reaction : Suspend NaH in diethyl carbonate, add fluorenone derivative, and heat at 60°C for 8 hours.

-

Saponification : Hydrolyze the intermediate ester with HCl to yield the carboxylic acid.

-

Esterification : Apply Fischer conditions with isobutyl alcohol.

Challenges : Achieving regioselectivity at position 4 requires careful selection of directing groups and reaction conditions.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Fischer Esterification | High scalability, minimal side products | Requires pre-synthesized carboxylic acid | 70–85 |

| Robinson Annulation | Builds fluorene core and ester in tandem | Multi-step, moderate overall yield | 60–75 |

| Alkali Hydride Method | Direct carboxylation | Regioselectivity challenges | 50–65 |

Industrial-Scale Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance the efficiency of Fischer esterification. Benefits include:

Q & A

Q. Table 1: Comparison of Characterization Techniques

Basic: How can researchers optimize the synthesis of this compound?

Answer:

Synthesis typically involves esterification of 9-oxo-9H-fluorene-4-carboxylic acid with isobutyl alcohol. Key steps include:

- Catalysis : Use acid catalysts (e.g., HSO) or coupling agents (DCC/DMAP) to enhance esterification efficiency.

- Reaction Conditions :

- Temperature: 80–100°C under reflux.

- Solvent: Anhydrous toluene or dichloromethane to avoid hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Note : Monitor reaction progress via TLC and confirm purity via HPLC (>95% purity threshold).

Advanced: How can computational methods predict the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO of fluorenone derivatives is often localized on the carbonyl group, indicating susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects or interactions with biological targets (e.g., enzymes) using software like Gaussian or ORCA.

- Validation : Compare computational results with experimental data (e.g., kinetic studies, UV-Vis spectra) .

Advanced: How should researchers resolve contradictory data between NMR and X-ray crystallography?

Answer:

Contradictions may arise from:

- Sample Purity : Re-purify the compound and re-run analyses.

- Dynamic Effects : NMR captures time-averaged structures in solution, while X-ray shows static solid-state conformations.

- Complementary Techniques :

Advanced: What methodologies are suitable for studying the compound’s interaction with biomolecules?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry.

- Surface Plasmon Resonance (SPR) : Monitor real-time interactions with immobilized targets.

- Crystallographic Screening : Co-crystallize the compound with target proteins (e.g., kinases) using high-throughput pipelines with SHELXC/D/E .

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding poses, followed by MD simulations to assess stability .

Basic: What are the critical physicochemical properties to consider during experimental design?

Answer:

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 7.4). Low solubility may require derivatization (e.g., salt formation).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Melting Point : Determine via differential scanning calorimetry (DSC) to assess crystallinity .

Advanced: How can researchers address low yields in multi-step syntheses?

Answer:

- Step Optimization :

- Identify rate-limiting steps via kinetic profiling.

- Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.

- Byproduct Analysis : Employ LC-MS to trace side products and adjust reaction conditions.

- Catalyst Screening : Test alternatives like enzymatic catalysts or transition-metal complexes for selective transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.